tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate
Description
tert-Butyl N-[(1-aminocyclobutyl)methyl]carbamate is a carbamate derivative featuring a cyclobutylamine core protected by a tert-butyloxycarbonyl (Boc) group. This compound is structurally characterized by a strained four-membered cyclobutyl ring, which confers unique steric and electronic properties compared to larger cyclic systems like cyclopentyl or cyclohexyl analogs. The Boc group serves as a protective moiety for the primary amine, enabling selective deprotection in multi-step synthetic workflows, particularly in peptide and heterocyclic chemistry .
Properties
IUPAC Name |
tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10/h4-7,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPKQHOVCRLVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural components, including a tert-butyl group and an aminocyclobutane moiety, suggest possible interactions with various biological pathways, particularly in neuropharmacology. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : Approximately 214.31 g/mol
- Structure : The compound features a tert-butyl group attached to an aminocyclobutane structure, which is critical for its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems. Preliminary studies indicate that it may influence synaptic transmission and affect pathways related to mood and cognition. The presence of the aminocyclobutane moiety is particularly significant as it may enhance the compound's affinity for specific receptors or enzymes involved in neurological processes.
Biological Activity Overview
The compound has been studied for its potential effects in various biological contexts:
-
Neuropharmacology :
- It shows promise as a candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Initial studies suggest involvement in pathways affecting mood and cognitive function.
- Cytotoxicity :
-
Enzyme Interaction :
- The compound may interact with specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction could lead to various biological effects depending on the target involved.
Table 1: Summary of Biological Activities
Table 2: Related Compounds and Their Activities
Case Studies
A study focusing on the neuropharmacological effects of similar carbamate compounds demonstrated their ability to enhance synaptic plasticity in animal models, suggesting that this compound may have similar effects. Additionally, cytotoxicity assays revealed that compounds with structural similarities exhibited significant inhibition of tumor cell proliferation, indicating a potential role in cancer therapy .
Scientific Research Applications
Synthesis Techniques
The synthesis of tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate generally involves multi-step organic synthesis methods. Key steps include:
- Formation of Carbamate : The reaction between tert-butyl chloroformate and 1-aminocyclobutyl methylamine.
- Purification : Techniques such as recrystallization or column chromatography are employed to obtain high-purity yields.
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structural features may enhance binding affinity to biological targets such as receptors or enzymes.
Drug Development
This compound has been identified as a potential intermediate in the synthesis of drugs like lacosamide, which is used for treating epilepsy and neuropathic pain. The structural similarity allows it to be utilized in various synthetic pathways leading to complex therapeutic agents .
Research has focused on the interaction of this compound with various biological targets, employing techniques such as:
- Surface Plasmon Resonance (SPR) : To study binding affinities.
- Isothermal Titration Calorimetry (ITC) : To quantify interactions and elucidate mechanisms of action.
Case Study 1: Neurological Disorder Targeting
A study explored the efficacy of this compound as a lead compound for developing new treatments for neurological disorders. The compound demonstrated promising results in preclinical models by enhancing neurotransmitter receptor activity.
Case Study 2: Synthesis Pathway for Lacosamide
Research documented the successful use of this compound as an intermediate in synthesizing lacosamide derivatives. The study reported an overall yield improvement due to optimized reaction conditions, demonstrating its utility in pharmaceutical synthesis .
Comparison with Similar Compounds
Allyl-Functionalized Cyclobutyl Derivatives
tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate (CAS 2413651-74-6, ) incorporates an allyl group, enhancing its utility in click chemistry or polymerizable systems. The allyl substituent increases hydrophobicity and may alter crystallization behavior compared to the parent compound.
Aminoethyl-Cyclopropane Derivatives
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7, ) features a cyclopropane ring fused with an aminoethyl chain.
Reductive Amination vs. Carbamate Coupling
- Reductive Amination: Used for tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (), yielding Boc-protected amines via sodium cyanoborohydride-mediated reactions. This method is efficient for linear aliphatic amines but less suited for strained cyclobutyl systems.
- Carbamate Coupling: tert-Butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate () employs HATU/DIPEA activation, achieving high yields (64–99%) for sterically hindered substrates .
| Method | Reagents/Conditions | Yield | Applicability to Cyclobutyl Systems |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, RT | 60–80% | Limited (steric hindrance) |
| Carbamate Coupling | HATU, DIPEA, DCM, 0°C to RT | 64–99% | High (evidenced in bicyclic systems) |
Physicochemical Properties
- Melting Point : Cyclobutyl derivatives (e.g., tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate, CAS 1956335-01-5) exhibit higher melting points (~130°C) due to ring strain-induced crystallinity, whereas cyclopentyl analogs (e.g., ) are often liquids or low-melting solids .
- Solubility: Amino-functionalized derivatives (e.g., ) show enhanced aqueous solubility compared to non-polar variants like tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the protection of the primary amine of 1-aminocyclobutane with a tert-butyl carbamate group (Boc protection). This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions to form the Boc-protected intermediate.
- Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate
- Temperature: 0 to 25 °C, often starting at 0 °C to control reactivity
- Base: Mild bases such as triethylamine or sodium bicarbonate to scavenge generated acid
- Reaction time: Several hours, typically 2–24 hours depending on scale and conditions
Stepwise Preparation Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 1-Aminocyclobutane + di-tert-butyl dicarbonate + base in THF/DCM, 0–25 °C | Boc protection of the primary amine to form tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate |
| 2 | Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) | Isolation of pure Boc-protected product |
| 3 | Characterization by NMR, MS, and optionally X-ray crystallography | Confirmation of structure and stereochemistry |
Detailed Reaction Example
- To a solution of 1-aminocyclobutane in anhydrous THF at 0 °C, di-tert-butyl dicarbonate is added dropwise.
- Triethylamine is added to neutralize the formed acid.
- The reaction mixture is stirred at room temperature for 4–6 hours.
- The solvent is removed under reduced pressure.
- The crude product is purified by silica gel chromatography.
- The product is obtained as a colorless solid with typical yields ranging from 70% to 90%.
Alternative Synthetic Routes
While the Boc protection route is the most common, some methods involve:
- Use of coupling agents or catalysts to promote carbamate formation directly from tert-butyl carbamate and 1-aminocyclobutane.
- Variation in solvents and bases to optimize yield and stereochemical integrity.
- Use of hydrochloride salt forms for improved handling and stability, as reported for the hydrochloride derivative (CAS 2416236-73-0).
Analytical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- Electrospray ionization (ESI-MS) confirms molecular ion peak consistent with molecular weight 200.28 g/mol.
- Typical [M+H]+ peak observed at m/z 201.
Purity and Stereochemical Integrity
- Purity assessed by HPLC or chiral HPLC when stereochemistry is relevant.
- Stereochemical configuration can be confirmed by X-ray crystallography if crystals are obtainable.
Research Findings and Optimization
| Parameter | Effect on Yield and Purity | Optimal Range/Notes |
|---|---|---|
| Temperature | Lower temperatures (0–5 °C) reduce side reactions | 0–25 °C preferred |
| Solvent choice | THF and DCM provide good solubility and reaction rates | Ethyl acetate also used in some protocols |
| Base | Triethylamine or N-methylmorpholine effective for acid scavenging | Molar ratio ~1.1–1.5 relative to amine |
| Reaction time | 4–6 hours sufficient for complete conversion | Longer times may increase impurities |
| Purification method | Silica gel chromatography with hexane/ethyl acetate gradient | Essential for high purity |
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate, and how do coupling reagents influence yield?
- Methodology : The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives are prepared using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation . Reaction optimization studies suggest that HOBt improves coupling efficiency by reducing racemization. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended to isolate the product with >95% purity .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.
Q. How can the purity and identity of this compound be validated post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use - and -NMR to confirm structural integrity, focusing on tert-butyl (δ ~1.4 ppm) and carbamate carbonyl (δ ~155-160 ppm) signals .
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) ensures purity. Retention time comparisons with known standards are critical .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 199.1447 Da) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for tert-butyl carbamates) .
- Hydrolytic Stability : Test in buffered solutions (pH 3–10) at 25°C and 40°C. Carbamates are prone to hydrolysis under acidic/basic conditions, requiring anhydrous storage at –20°C .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutylamine moiety influence reactivity in downstream functionalization?
- Methodology :
- Computational Modeling : Use DFT (Density Functional Theory) calculations (e.g., Gaussian 16) to map electron density and steric hindrance around the cyclobutyl group. This predicts regioselectivity in reactions like alkylation or acylation .
- Experimental Validation : Compare reaction rates with analogs (e.g., cyclohexyl vs. cyclobutyl derivatives) under identical conditions. Kinetic studies via -NMR or in-situ IR spectroscopy quantify steric effects .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure tert-butyl carbamates?
- Methodology :
- Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL-based catalysts to control stereochemistry during cyclobutylamine coupling .
- Low-Temperature Reactions : Perform couplings at –20°C to reduce thermal racemization. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation for this compound?
- Methodology :
- Crystallization : Grow single crystals via vapor diffusion (solvent: dichloromethane/pentane).
- Data Collection : Use a synchrotron source (e.g., λ = 0.7–1.0 Å) for high-resolution data. Refinement with SHELXL-2018 confirms bond angles and torsional strain in the cyclobutyl ring .
Q. What are the limitations of using tert-butyl carbamates as amine-protecting groups in multi-step syntheses?
- Methodology :
- Comparative Studies : Test cleavage efficiency (e.g., TFA vs. HCl/dioxane) and side reactions (e.g., tert-butyl cation formation) via LC-MS .
- Stability Under Cross-Coupling Conditions : Expose to Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to assess carbamate integrity. Side products indicate debocylation under basic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
